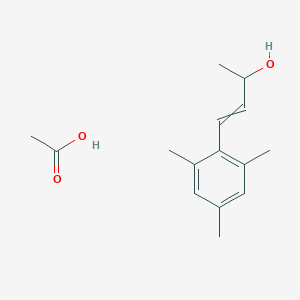
1,5-Diiodo-1,1,2,2,3,3,4,4,5,5-decamethylpentasilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Diiodo-1,1,2,2,3,3,4,4,5,5-decamethylpentasilane is a silicon-based compound characterized by the presence of two iodine atoms and ten methyl groups attached to a pentasilane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diiodo-1,1,2,2,3,3,4,4,5,5-decamethylpentasilane typically involves the iodination of a decamethylpentasilane precursor. One common method is the reaction of decamethylpentasilane with iodine in the presence of a catalyst such as aluminum chloride. The reaction is carried out under an inert atmosphere, typically at room temperature, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction mixture is usually purified by distillation or chromatography to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Diiodo-1,1,2,2,3,3,4,4,5,5-decamethylpentasilane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other halogens or functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction of the iodine atoms can yield the corresponding hydrosilane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents such as chlorine or bromine, and nucleophiles like alkoxides or amines.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include halogenated silanes or functionalized silanes.
Oxidation Reactions: Products include silanols or siloxanes.
Reduction Reactions: Products include hydrosilanes.
Wissenschaftliche Forschungsanwendungen
1,5-Diiodo-1,1,2,2,3,3,4,4,5,5-decamethylpentasilane has several scientific research applications:
Materials Science: Used in the synthesis of silicon-based polymers and materials with unique electronic properties.
Organic Synthesis: Serves as a precursor for the synthesis of complex organosilicon compounds.
Biology and Medicine: Investigated for potential use in drug delivery systems and as imaging agents due to its unique structural properties.
Industry: Utilized in the production of high-performance coatings and adhesives.
Wirkmechanismus
The mechanism of action of 1,5-Diiodo-1,1,2,2,3,3,4,4,5,5-decamethylpentasilane involves its ability to undergo various chemical transformations. The iodine atoms and methyl groups play a crucial role in determining the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Diiodo-1,1,2,2,3,3,4,4,5,5-decamethylpentasilane
- 1,5-Dibromo-1,1,2,2,3,3,4,4,5,5-decamethylpentasilane
- 1,5-Dichloro-1,1,2,2,3,3,4,4,5,5-decamethylpentasilane
Uniqueness
1,5-Diiodo-1,1,2,2,3,3,4,4,5,5-decamethylpentasilane is unique due to the presence of iodine atoms, which impart distinct reactivity compared to other halogenated derivatives. The iodine atoms make it more suitable for specific applications, such as in organic synthesis and materials science, where the reactivity of iodine is advantageous.
Eigenschaften
CAS-Nummer |
89841-31-6 |
|---|---|
Molekularformel |
C10H30I2Si5 |
Molekulargewicht |
544.58 g/mol |
IUPAC-Name |
bis[[iodo(dimethyl)silyl]-dimethylsilyl]-dimethylsilane |
InChI |
InChI=1S/C10H30I2Si5/c1-13(2,11)15(5,6)17(9,10)16(7,8)14(3,4)12/h1-10H3 |
InChI-Schlüssel |
NYUDLLFLIYZLHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)([Si](C)(C)[Si](C)(C)I)[Si](C)(C)[Si](C)(C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[2-(5-Nitroquinolin-8-yl)hydrazinyl]pyridine-2,3-dione](/img/structure/B14382275.png)
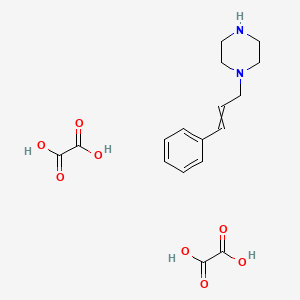

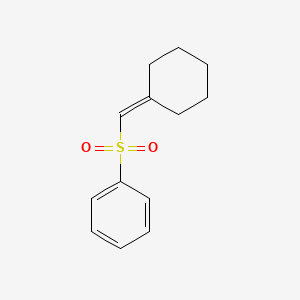
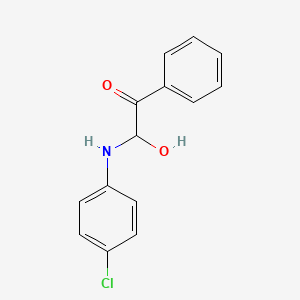
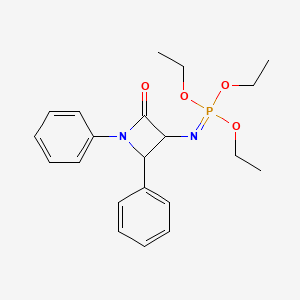
![1-[2-(Butylsulfanyl)ethyl]-4-phenylimidazolidin-2-one](/img/structure/B14382318.png)
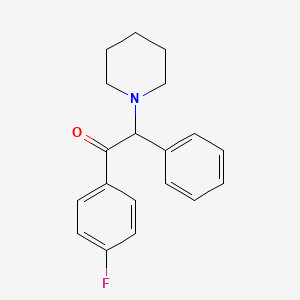
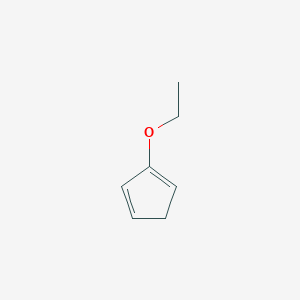
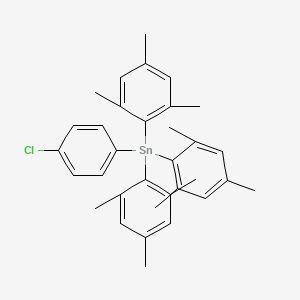
![1,1'-{5-[2-(1-Acetyl-1H-indol-5-yl)ethyl]-1H-indole-1,3-diyl}di(ethan-1-one)](/img/structure/B14382333.png)
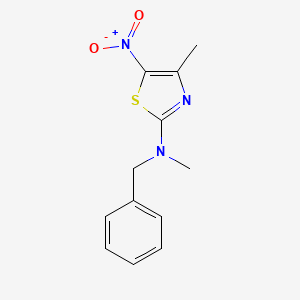
![6-Methoxy-9-(pyrrolidin-1-yl)-5H-pyrido[2,3-c]azepine](/img/structure/B14382337.png)
